molecular formula C16H19N3O3 B2910181 5-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1,2-oxazole-4-carboxamide CAS No. 2034541-65-4

5-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1,2-oxazole-4-carboxamide

Cat. No.: B2910181
CAS No.: 2034541-65-4
M. Wt: 301.346
InChI Key: WFTOIKIRSQUAIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1,2-oxazole-4-carboxamide is a novel, synthetically derived chemical compound intended for research and development purposes. This molecule features a 1,2-oxazole (isoxazole) core, a privileged scaffold in medicinal chemistry known for its prevalence in biologically active substances and its role in drug discovery . The structure is further functionalized with pyridine and oxane (tetrahydropyran) moieties, which are common in pharmaceuticals and can contribute to desired physicochemical properties and target binding. Compounds based on the 1,2-oxazole structure have demonstrated significant potential in various therapeutic areas. Research on similar analogs has shown immunomodulating effects, with some being investigated as potent disease-modifying agents . Furthermore, 1,2-oxazole derivatives serve as critical building blocks in synthetic chemistry. They are used as unnatural amino acid-like components for constructing heterocyclic peptides and for generating DNA-encoded chemical libraries, which are powerful tools for identifying novel protein ligands in early drug discovery . This product is provided exclusively for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use. Researchers are responsible for conducting all necessary safety assessments and handling the material in accordance with their institution's guidelines for chemical management.

Properties

IUPAC Name

5-methyl-N-[oxan-4-yl(pyridin-3-yl)methyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-11-14(10-18-22-11)16(20)19-15(12-4-7-21-8-5-12)13-3-2-6-17-9-13/h2-3,6,9-10,12,15H,4-5,7-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTOIKIRSQUAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC(C2CCOCC2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1,2-oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

    Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions, including nitration, reduction, and cyclization.

    Preparation of the Tetrahydropyran Moiety: This involves the protection of hydroxyl groups and subsequent cyclization to form the tetrahydropyran ring.

    Isoxazole Ring Formation: The isoxazole ring is formed through a cycloaddition reaction involving nitrile oxides and alkenes.

    Coupling Reactions: The final step involves coupling the pyridine, tetrahydropyran, and isoxazole intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1,2-oxazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, biological activities, and mechanisms of action:

Compound Name (IUPAC) Substituent on N-atom Biological Activity Mechanism of Action Reference
5-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1,2-oxazole-4-carboxamide Oxan-4-yl and pyridin-3-ylmethyl Hypothesized immunomodulatory Likely DHODH inhibition (inferred from structural analogs)
Leflunomide (HWA-486) 4-(Trifluoromethyl)phenyl Immunosuppressive, anti-inflammatory Inhibits dihydroorotate dehydrogenase (DHODH); COX-2 inhibition
N-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide 2,6-Dichlorophenyl Potent immunomodulation DHODH inhibition (leflunomide analog)
5-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide (Impurity-G) 4-Methylphenyl Reduced activity (impurity) Not pharmacologically active
3-(2-Chlorophenyl)-5-methyl-N-[4-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide 2-Chlorophenyl and isopropylphenyl Unspecified (structural analog) Likely COX-2/DHODH modulation
Parecoxib Sulfonamide-linked cyclohexanol Anti-inflammatory (registered drug) Selective COX-2 inhibition

Key Insights from Structural Modifications

Substituent Bulk and Hydrophobicity: Leflunomide’s 4-(trifluoromethyl)phenyl group enhances membrane permeability and DHODH binding via hydrophobic interactions . The 2,6-dichlorophenyl analog () shows higher potency than leflunomide, suggesting electron-withdrawing substituents enhance DHODH inhibition .

Mechanistic Divergence: While leflunomide and its analogs primarily target DHODH, Parecoxib (a COX-2 inhibitor) demonstrates that isoxazole derivatives can exhibit divergent mechanisms despite structural similarities .

Impurity Profiles :

  • Impurity-G (4-methylphenyl substituent) lacks therapeutic activity, underscoring the necessity of electron-deficient aromatic groups (e.g., trifluoromethyl, chloro) for DHODH inhibition .

Research Findings and Hypotheses

  • Target Compound : The hybrid oxan-pyridine substituent may offer dual advantages: (1) improved pharmacokinetics via tetrahydropyran-mediated solubility and (2) pyridine-mediated hydrogen bonding with enzyme active sites.
  • Leflunomide vs. Dichlorophenyl Analog: The dichlorophenyl analog’s higher potency suggests halogenation at ortho positions enhances steric and electronic complementarity to DHODH .
  • Trends in Activity: Bulky, electron-withdrawing groups (e.g., CF₃, Cl) correlate with stronger immunosuppressive effects, while smaller or electron-donating groups (e.g., CH₃) reduce efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.